molecular formula C8H10KN3O2 B2645343 Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate CAS No. 1240527-43-8

Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate

Cat. No.: B2645343
CAS No.: 1240527-43-8
M. Wt: 219.285
InChI Key: GZPHMWIRYRGKDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate is a chemical compound with the molecular formula C8H10KN3O2 and a molecular weight of 221.3 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an aminoethyl group and a carboxylate group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate typically involves the reaction of 2-[(2-aminoethyl)amino]pyridine-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and carboxylate groups make the compound reactive towards nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation.

Scientific Research Applications

Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positioning, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

potassium;2-(2-aminoethylamino)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.K/c9-2-4-11-7-5-6(8(12)13)1-3-10-7;/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHMWIRYRGKDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)[O-])NCCN.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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